4-(Chloromethyl)-2,5-difluorobenzonitrile
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Overview
Description
4-(Chloromethyl)-2,5-difluorobenzonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group and two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,5-difluorobenzonitrile can be achieved through several methods. One common approach involves the chloromethylation of 2,5-difluorobenzonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for converting nitriles to amines.
Major Products
Scientific Research Applications
4-(Chloromethyl)-2,5-difluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanocomposites.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Chemical Biology: The compound is used in studying biochemical pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,5-difluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can interact with biological targets, potentially inhibiting enzymes or binding to receptors . The fluorine atoms enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzonitrile: Lacks the fluorine atoms, making it less stable and less lipophilic.
2,5-Difluorobenzonitrile: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
4-(Bromomethyl)-2,5-difluorobenzonitrile: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2,5-difluorobenzonitrile is unique due to the combination of its reactive chloromethyl group and the stabilizing effects of the fluorine atoms. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C8H4ClF2N |
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Molecular Weight |
187.57 g/mol |
IUPAC Name |
4-(chloromethyl)-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 |
InChI Key |
VCEIKXBCZXFRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)CCl |
Origin of Product |
United States |
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